2-(Cyclopropylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H13N/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7,11H2 |
InChI Key |
JAMNIFGXCWPBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylmethyl Aniline and Its Precursors
Strategies for ortho-Alkylation and Amination
The construction of the 2-(cyclopropylmethyl)aniline scaffold fundamentally involves the formation of a carbon-carbon or carbon-nitrogen bond at the ortho position of an aniline (B41778) or a related precursor. Various strategies have been developed to achieve this, each with its own set of advantages and limitations.
Direct Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. acsgcipr.orgsigmaaldrich.com In the context of this compound synthesis, this could theoretically involve the reaction of 2-aminobenzaldehyde with a cyclopropylmethyl nucleophile, followed by reduction, or the reaction of cyclopropylmethylamine with a suitable ortho-substituted benzene (B151609) derivative.
A hypothetical reductive amination route to this compound could start from 2-nitrobenzyl bromide. This precursor could be converted to 2-nitrobenzaldehyde, which would then undergo reductive amination with cyclopropylmethylamine. The final step would be the reduction of the nitro group to an amine.
Palladium-Catalyzed Amination Protocols for Aryl Halides
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. organic-chemistry.orgrsc.org This methodology allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgrsc.org
For the synthesis of this compound, a plausible route involves the palladium-catalyzed coupling of an ortho-haloaryl precursor, such as 2-bromobenzylcyclopropane or 2-chlorobenzylcyclopropane, with an ammonia surrogate or an amino-group equivalent. The use of aqueous ammonia in palladium-catalyzed aminations has been a challenge due to catalyst instability and competing hydroxylation reactions. However, recent developments have led to more robust catalyst systems. organic-chemistry.org For instance, the use of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine (B1218219), has been shown to suppress side reactions and promote the selective formation of primary arylamines from aryl chlorides and bromides using aqueous ammonia and a hydroxide base. organic-chemistry.org
Another approach within this category is the coupling of an aryl halide with cyclopropylmethylamine. Research has demonstrated the successful palladium-catalyzed amination of various aryl and heteroaryl bromides with primary aliphatic amines, including cyclopropylmethylamine, under aqueous micellar conditions. nih.gov
| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP / NaOtBu | Aryl Bromide | Cyclopropylamine | N-Arylcyclopropylamine | 43-99 | researchgate.net |
| Pd(OAc)₂ / GPhos | Aryl Halide | Primary Amine | Aryl Amine | High | mit.edu |
| Pd Catalyst / KPhos | Aryl Chloride/Bromide | Aqueous Ammonia | Primary Arylamine | Good | organic-chemistry.org |
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming bonds to an aromatic ring. fishersci.co.ukwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. fishersci.co.ukwikipedia.org For the synthesis of this compound, this could involve the reaction of an ortho-halobenzylcyclopropane derivative bearing electron-withdrawing groups with an ammonia equivalent.
The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. openstax.org A plausible precursor for this route could be 2-chloro-1-(cyclopropylmethyl)-3-nitrobenzene. Reaction of this substrate with ammonia or a protected amine, followed by reduction of the nitro group, would yield the target compound.
A documented synthesis of a related compound, 4-(cyclopropylmethyl)thio-2-nitroaniline, illustrates a similar principle. In this synthesis, (chloromethyl)cyclopropane is reacted with a thiolate precursor to introduce the cyclopropylmethyl group via nucleophilic substitution. prepchem.com This suggests that a similar strategy could be employed with an appropriate aniline derivative.
Cyclopropylmethyl Group Introduction Techniques
The introduction of the cyclopropylmethyl group onto the aromatic ring is a key step in the synthesis of the target molecule. This can be achieved either before or after the formation of the aniline functionality.
Friedel-Crafts Alkylation with Cyclopropylmethyl Halides
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. mt.comadichemistry.com However, the direct Friedel-Crafts alkylation of anilines is often problematic. The amino group is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. adichemistry.comlibretexts.org
To circumvent this issue, the amino group can be protected, for example, as an amide. The protected aniline can then undergo Friedel-Crafts alkylation, followed by deprotection to reveal the free amine. Another strategy is to perform the alkylation on a precursor that is later converted to the aniline. For instance, a Friedel-Crafts reaction could be performed on a suitable benzene derivative, which is then nitrated and subsequently reduced.
It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of products. libretexts.org The use of milder conditions and specific catalysts can sometimes mitigate this issue.
Coupling Reactions Involving Cyclopropylmethyl Building Blocks
Modern cross-coupling reactions offer a powerful and versatile alternative for introducing the cyclopropylmethyl group with high selectivity. Palladium-catalyzed reactions such as the Suzuki and Negishi couplings are particularly well-suited for this purpose.
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 2-bromoaniline (B46623) or a protected derivative with cyclopropylmethylboronic acid or its ester.
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. A potential route to this compound via Negishi coupling would be the reaction of 2-iodoaniline or a related precursor with a cyclopropylmethylzinc halide.
| Coupling Reaction | Aryl Precursor | Cyclopropylmethyl Reagent | Catalyst | Product | Reference |
| Suzuki Coupling | 2-Bromoaniline | Cyclopropylmethylboronic acid | Palladium Catalyst | This compound | General methodology |
| Negishi Coupling | 2-Iodoaniline | Cyclopropylmethylzinc halide | Palladium/Nickel Catalyst | This compound | General methodology |
Rearrangement Reactions Facilitating Cyclopropylmethyl Formation
The formation of the cyclopropylmethyl moiety can be facilitated through rearrangement reactions, often involving cyclopropylcarbinyl cation intermediates. These cations are known to undergo rapid equilibration with homoallyl and cyclobutyl cations. While direct rearrangement to form this compound is not extensively documented, the underlying principles of these rearrangements are crucial in designing synthetic routes. For instance, the treatment of cyclopropyl (B3062369) epoxides with aryl substituents on the cyclopropane (B1198618) ring can lead to acid-catalyzed rearrangements, forming cyclobutanes and cyclobutenes. This highlights the potential for ring-expansion and rearrangement pathways that could be harnessed to construct the desired cyclopropylmethyl group, which could then be incorporated into the aniline structure.
One notable approach involves the Kulinkovich reaction, which provides access to cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide catalyst. These cyclopropanols can then serve as precursors to the cyclopropylmethyl group. Subsequent functionalization and coupling with an appropriate aniline derivative or a precursor could then lead to the target molecule.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Solvent-Free Reaction Systems
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For the synthesis of aniline derivatives, catalyst- and solvent-free methods have been developed for reactions such as the amination of aryl halides. These approaches often involve heating the neat reactants, sometimes in the presence of a solid support or a phase-transfer catalyst, to drive the reaction to completion. While specific examples for this compound are not abundant, the general methodologies for solvent-free N-alkylation and C-alkylation of anilines can be adapted. For instance, the direct alkylation of anilines with alkyl halides under solvent-free conditions, potentially with microwave assistance, offers a greener alternative to traditional solvent-based methods.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of a wide range of organic compounds, including aniline derivatives. The efficient and rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.
Microwave technology has been successfully applied to various reactions relevant to the synthesis of this compound, such as N-alkylation of anilines and palladium-catalyzed cross-coupling reactions. For example, the mono-N-alkylation of aromatic amines can be achieved efficiently under microwave irradiation, often in greener solvents like water or even under solvent-free conditions.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Alkylated Anilines
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| N-Alkylation of Aniline | Reflux in organic solvent for several hours | Microwave irradiation for several minutes | mmu.ac.uk |
| Synthesis of 2-anilinopyrimidines | Conventional heating for extended periods | Microwave irradiation for shorter durations with improved yields | chemrxiv.org |
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has gained prominence as a sustainable and mild method for forging chemical bonds. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a variety of chemical transformations under ambient conditions.
In the context of aniline synthesis, photoredox catalysis has been employed for C-H functionalization, including alkylation. The intermolecular direct C-H alkylation of aniline derivatives with α-bromo ketones to build a quaternary carbon center has been reported using a visible-light catalysis procedure, showing good to excellent yields and a preference for ortho-substitution. While a direct application to introduce a cyclopropylmethyl group has not been detailed, this methodology presents a promising avenue for the future synthesis of this compound.
Chemo- and Regioselectivity Considerations in Synthesis
A key challenge in the synthesis of this compound is achieving the desired chemo- and regioselectivity. The aniline molecule possesses two nucleophilic sites: the nitrogen atom of the amino group and the ortho and para positions of the aromatic ring.
Chemoselectivity (N- vs. C-Alkylation): The competition between N-alkylation and C-alkylation is a critical factor. Reaction conditions, including the choice of solvent, catalyst, and protecting groups, can be tuned to favor one over the other. For instance, acid-catalyzed reactions of unprotected arylamines with ortho-quinone methides can be switched between N-alkylation and para-C-alkylation by changing the solvent from a nonpolar to a polar protic one.
Regioselectivity (ortho- vs. para-Alkylation): Achieving ortho-selectivity is paramount for the synthesis of this compound. The amino group is a strong ortho-, para-directing group in electrophilic aromatic substitution. However, direct alkylation often leads to a mixture of ortho and para isomers, along with polyalkylated products.
To address this, various strategies have been developed:
Directing Groups: The use of a directing group on the nitrogen atom can effectively guide the alkylation to the ortho position. These directing groups can be removed after the reaction.
Catalyst Control: Transition metal catalysts, such as those based on palladium or yttrium, have been shown to promote ortho-selective C-H functionalization of anilines. For example, a cationic half-sandwich yttrium catalyst has been used for the efficient and selective ortho-alkylation of N,N-dimethyl anilines with alkenes.
Table 2: Factors Influencing Selectivity in Aniline Alkylation
| Factor | Influence on Selectivity | Example |
| Solvent | Can switch between N- and C-alkylation. | Toluene (N-alkylation) vs. HFIP (para-C-alkylation) mdpi.com |
| Catalyst | Can promote ortho-selectivity. | Yttrium catalyst for ortho-alkylation of N,N-dimethyl anilines rsc.org |
| Directing Group | Directs functionalization to the ortho position. | Picolinamide as a directing group in iron-catalyzed ortho-trifluoromethylation biosynth.com |
Recent Advances and Emerging Synthetic Routes
The field of C-H functionalization is rapidly evolving, offering new and more direct routes to substituted anilines. Recent advances in transition-metal-catalyzed and photocatalytic methods are particularly promising for the synthesis of this compound.
Emerging strategies that could be adapted for this purpose include:
Photochemical Dehydrogenative Strategy: A novel cross-coupling approach for constructing anilines from saturated cyclohexanones and amines has been reported. This method utilizes a photoredox and cobalt-based catalytic system to achieve aromatization.
Transition Metal-Free C-N Coupling: The development of transition-metal-free methods for C-N bond formation offers a more sustainable and cost-effective alternative to traditional palladium- or copper-catalyzed reactions.
Cyclopropanation of Alkenylanilines: The direct cyclopropanation of a precursor such as 2-allylaniline would be an atom-economical route. Advances in catalytic cyclopropanation reactions, including those that are enantioselective, could make this a viable strategy.
While a dedicated, high-yield synthesis of this compound is not yet a well-established procedure in the literature, the convergence of advancements in ortho-selective C-H functionalization, green chemistry methodologies, and novel cyclopropanation techniques provides a strong foundation for the development of efficient and sustainable synthetic routes in the near future.
Spectroscopic and Structural Elucidation of 2 Cyclopropylmethyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the entire molecular structure.
The ¹H NMR spectrum of 2-(Cyclopropylmethyl)aniline is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopropylmethyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Region (δ 6.5-7.2 ppm): The aniline (B41778) ring, substituted at the C2 position, will display a complex multiplet pattern for its four protons. The electron-donating nature of the amino group typically shifts the ortho and para protons upfield compared to benzene (B151609) (δ 7.34 ppm). The ortho-alkyl group introduces further complexity. We can predict the following approximate shifts:
The proton at C6, ortho to the amino group, is expected to be the most shielded, appearing around δ 6.6-6.7 ppm.
The protons at C3, C4, and C5 will likely appear in the range of δ 6.8-7.2 ppm, with their exact shifts and coupling patterns determined by their relationship to the two substituents.
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-4.5 ppm. This peak disappears upon shaking the sample with D₂O, a standard method for identifying exchangeable protons.
Cyclopropylmethyl Group (δ 0.2-2.8 ppm): This group gives rise to a characteristic set of signals:
The two methylene (B1212753) protons (-CH₂-) attached to the aromatic ring are diastereotopic and will likely appear as a doublet around δ 2.7-2.8 ppm.
The single methine proton (-CH-) of the cyclopropyl (B3062369) group is expected to be a multiplet in the δ 1.0-1.2 ppm region.
The two sets of methylene protons on the cyclopropyl ring are also diastereotopic and will appear as complex multiplets in the upfield region, approximately at δ 0.5-0.6 ppm and δ 0.2-0.3 ppm, which is characteristic of strained cyclopropyl ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet |
| Cyclopropyl CH | 1.0 - 1.2 | Multiplet |
| Ar-CH₂ | 2.7 - 2.8 | Doublet |
| -NH₂ | 3.5 - 4.5 | Broad Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons (δ 115-145 ppm): The six carbons of the aniline ring will have distinct chemical shifts.
C1, the carbon bearing the amino group, is expected to be significantly shielded by the nitrogen, appearing around δ 144-145 ppm.
C2, attached to the cyclopropylmethyl group, would be found around δ 128-130 ppm.
The other aromatic carbons (C3, C4, C5, C6) will resonate between δ 115-129 ppm. The carbon atoms ortho and para to the electron-donating amino group (C6, C4) are expected to be more shielded (further upfield) than the meta carbon (C5, C3). stackexchange.com
Aliphatic Carbons (δ 3-40 ppm): The signals for the cyclopropylmethyl group will appear in the upfield region of the spectrum.
The methylene carbon (-CH₂-) attached to the ring is predicted to be around δ 38-40 ppm.
The methine carbon (-CH-) of the cyclopropyl ring would appear around δ 10-12 ppm.
The methylene carbons of the cyclopropyl ring are expected at approximately δ 3-5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl CH₂ | 3 - 5 |
| Cyclopropyl CH | 10 - 12 |
| Ar-CH₂ | 38 - 40 |
| Aromatic CH | 115 - 129 |
While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by revealing connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would be expected to show:
Correlations between the adjacent protons on the aromatic ring.
A strong correlation between the Ar-CH₂ protons and the cyclopropyl-CH proton.
Correlations between the cyclopropyl-CH proton and the cyclopropyl-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of each protonated carbon in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two or three bonds. This is crucial for connecting different parts of the molecule. Key expected correlations include:
A correlation from the Ar-CH₂ protons to the aromatic C1, C2, and C3 carbons, confirming the attachment point of the substituent.
Correlations from the aromatic protons to their neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It would be particularly useful for determining the preferred conformation of the cyclopropylmethyl group relative to the aniline ring by observing spatial proximities between the Ar-CH₂ protons and the aromatic proton at the C3 position.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org
High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of a compound. This compound has a molecular formula of C₁₀H₁₃N.
Calculated Exact Mass: The monoisotopic mass of C₁₀H₁₃N is calculated to be 147.10480 u.
HRMS Measurement: An HRMS experiment would be expected to detect a molecular ion (M⁺) peak at or very near m/z 147.1048. This precise measurement would confirm the elemental composition and rule out other potential formulas with the same nominal mass.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is a unique fingerprint that provides structural information. The molecular ion (M⁺) for this compound would be at m/z 147. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent. libretexts.org
Key expected fragmentation pathways include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the methylene group and the cyclopropyl ring. This would result in a stable benzylic-type cation.
Loss of C₃H₅ radical: M⁺ - 41 → m/z 106. This fragment (C₇H₈N⁺) would likely be the base peak (the most intense peak in the spectrum) due to its stability.
Cyclopropyl Ring Opening: The strained cyclopropyl ring can open, leading to rearrangement and subsequent fragmentation. A common pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄) after rearrangement.
Loss of C₂H₄: M⁺ - 28 → m/z 119.
Cleavage of the entire side chain: Loss of the cyclopropylmethyl radical can also occur.
Loss of C₄H₇ radical: M⁺ - 55 → m/z 92.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |
| 106 | [C₇H₈N]⁺ | Loss of cyclopropyl radical (·C₃H₅) via benzylic cleavage |
| 119 | [C₈H₉N]⁺ | Ring opening followed by loss of ethylene (C₂H₄) |
Infrared (IR) and Raman Spectroscopic Characterization
The aniline moiety exhibits several characteristic vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Due to symmetric and asymmetric stretching, two distinct bands are expected. The N-H bending vibration (scissoring) usually appears around 1600 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations give rise to strong bands in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern on the benzene ring.
The cyclopropyl moiety also has distinct vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are characteristic and typically appear in the fingerprint region, with a notable band around 1000-1020 cm⁻¹.
In this compound, the coupling of these vibrations and the influence of the ortho-substitution are expected to result in a complex but interpretable spectrum. The presence of the cyclopropylmethyl group at the ortho position will likely influence the position and intensity of the aniline vibrational modes due to steric and electronic effects.
| Vibrational Mode | Aniline (Experimental) | Cyclopropane (B1198618) (Experimental) | This compound (Predicted) | Notes |
|---|---|---|---|---|
| N-H Asymmetric Stretch | ~3435 | - | ~3430-3450 | Expected to be a sharp band in the IR spectrum. |
| N-H Symmetric Stretch | ~3351 | - | ~3350-3370 | Generally broader than the asymmetric stretch. |
| Aromatic C-H Stretch | ~3050 | - | ~3050-3080 | Multiple weak to medium bands. |
| Cyclopropyl C-H Stretch | - | ~3020 | ~3010-3030 | Characteristic of the cyclopropyl ring. |
| N-H Bend (Scissoring) | ~1618 | - | ~1610-1625 | Strong band in the IR spectrum. |
| Aromatic C=C Stretch | ~1600, ~1500 | - | ~1590-1610, ~1480-1500 | Two or more bands are expected. |
| C-N Stretch | ~1275 | - | ~1270-1290 | Can be coupled with other vibrations. |
| Cyclopropyl Ring Breathing | - | ~1015 | ~1010-1025 | A characteristic and often sharp band. |
| Aromatic C-H Out-of-Plane Bend | ~750 | - | ~740-760 | Strong band indicative of ortho-disubstitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the aniline ring. Aniline itself typically exhibits two main absorption bands. wikipedia.org The primary band, corresponding to the π → π* transition of the benzene ring, is observed around 230-240 nm. wikipedia.org A secondary, weaker band, resulting from an n → π* transition involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths, typically around 280-290 nm. wikipedia.org
The presence of the cyclopropylmethyl substituent at the ortho position is anticipated to cause a slight bathochromic (red) shift in these absorption maxima. This is due to the electron-donating nature of the alkyl group, which can interact with the π-system of the benzene ring through hyperconjugation, thereby lowering the energy of the electronic transitions. The steric hindrance from the ortho-substituent might also cause a slight distortion of the geometry, which could influence the electronic transitions and the intensity of the absorption bands.
| Compound | λmax for π → π* Transition (nm) | λmax for n → π* Transition (nm) |
|---|---|---|
| Aniline | ~235 | ~285 |
| o-Toluidine | ~238 | ~288 |
| This compound (Predicted) | ~238-242 | ~288-292 |
X-ray Crystallography of this compound Cocrystals or Co-complexes
While no crystal structure of this compound has been reported in the Cambridge Structural Database, insights into its solid-state conformation and intermolecular interactions can be inferred from the crystallographic data of related aniline derivatives. researchgate.netmdpi.com X-ray crystallography of cocrystals or co-complexes would provide definitive information on these aspects. researchgate.netmdpi.com
In the solid state, the conformation of this compound would be a balance between intramolecular steric effects and intermolecular packing forces. The cyclopropylmethyl group at the ortho position is expected to exert significant steric influence on the adjacent amino group. This could lead to a non-planar arrangement where the C-N bond is slightly out of the plane of the benzene ring to minimize steric repulsion. The orientation of the cyclopropyl group relative to the aniline ring will also be a key conformational feature. It is likely to adopt a staggered conformation to minimize steric clashes with the aromatic ring and the amino group. The planarity of the aniline ring itself is expected to be largely maintained.
The primary amino group of this compound is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. Therefore, in a cocrystal or co-complex, strong intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. Common hydrogen bonding motifs in aniline derivatives include N-H···N and N-H···O interactions, leading to the formation of chains, dimers, or more complex networks.
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| N-H···A Hydrogen Bond (A = N, O, etc.) | Strong, directional interaction involving the amino group as a donor and a suitable acceptor on the co-former. | Primary driving force for the formation of supramolecular synthons, such as chains or dimers. |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Contributes to the stabilization of the crystal lattice, often leading to layered structures. |
| C-H···π Interactions | Weak hydrogen bonds between C-H bonds (from the cyclopropylmethyl group or the aromatic ring) and the π-system of an adjacent molecule. | Fine-tunes the crystal packing and contributes to overall stability. |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Important for achieving efficient packing in the crystal. |
Reactivity and Reaction Mechanisms of 2 Cyclopropylmethyl Aniline
Reactivity of the Aromatic Ring
The aniline (B41778) moiety strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org This is due to the nitrogen's ability to donate its lone pair of electrons into the π-system of the ring, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org However, the presence of the cyclopropylmethyl group at one of the ortho positions introduces steric hindrance, which can favor substitution at the para position and the other available ortho position (C6).
Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation, Sulfonation)
Nitration: Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is often problematic. The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to unexpected products and potential oxidative decomposition. chemistrysteps.comlibretexts.org To achieve controlled nitration, the amino group is typically first protected by acetylation to form an amide. This amide is still an ortho-, para-director but is less activating, preventing overreaction and directing the incoming nitro group primarily to the para position due to the steric bulk of the acetyl group. chemistrysteps.com The protecting group can then be removed by hydrolysis.
Halogenation: Anilines are highly reactive towards halogenation. libretexts.org Reactions with chlorine or bromine often proceed rapidly even without a Lewis acid catalyst and can be difficult to stop at monosubstitution, frequently yielding di- and tri-halogenated products. chemistrysteps.comlibretexts.org For 2-(cyclopropylmethyl)aniline, halogenation would be expected to occur at the para- and the unoccupied ortho- positions. To achieve selective monohalogenation, particularly at the para-position, the same strategy of protecting the amine group via acetylation is employed. chemistrysteps.com This moderates the ring's reactivity and increases steric hindrance at the ortho-positions, favoring para-substitution. chemistrysteps.com Direct chlorination of unprotected anilines can also be achieved using reagents like copper(II) chloride, which often yields the para-chlorinated product preferentially. beilstein-journals.org
Sulfonation: The sulfonation of anilines can be complex. Heating aniline with concentrated sulfuric acid can lead to the formation of para-aminobenzenesulfonic acid (sulfanilic acid). A one-pot thermal rearrangement of N-aryl sulfamates, formed in situ, can also yield para-sulfonyl anilines. researchgate.netchemrxiv.org This process involves the initial formation of an N-sulfamated aniline, which then rearranges to the more stable C-sulfonated product, typically at the para position. researchgate.net The reaction conditions, such as temperature, can influence the ortho/para selectivity of the final product. chemrxiv.org
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing group. wikipedia.org In this strategy, a heteroatom-containing group on an aromatic ring complexes with an organolithium reagent, typically n-butyllithium, directing the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org
For this compound, the primary amino group itself is not an effective directing group as the acidic N-H protons would be deprotonated first. Therefore, the amine must first be converted into a suitable directing metalation group (DMG). Strong DMGs for anilines include tertiary amides (-CONR₂), carbamates (-OCONR₂), and ureas. organic-chemistry.org For instance, the aniline could be acylated to form an N-pivaloyl or N-tert-butoxycarbonyl (N-Boc) derivative. This protected amine can then direct lithiation to the C6 position, as the C2 position is already substituted. After metalation, quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) introduces a new substituent at the C6 position. Subsequent removal of the directing group regenerates the substituted aniline. This method offers high regioselectivity that is often complementary to electrophilic aromatic substitution. wikipedia.org
Reactivity of the Amine Functional Group
The lone pair of electrons on the nitrogen atom makes the amine group in this compound both basic and nucleophilic. chemguide.co.uk This allows it to react with a wide range of electrophiles at the nitrogen atom.
Nucleophilic Reactions (Acylation, Alkylation, Carbene Insertion)
Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. libretexts.org This is one of the most common reactions of anilines and is often used to protect the amino group, as discussed previously. chemistrysteps.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). libretexts.org
Alkylation: Direct alkylation of the amine group with alkyl halides can be challenging to control. chemguide.co.uk The primary amine can react with an alkyl halide to form a secondary amine. However, this secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. libretexts.org This leads to a mixture of products. chemguide.co.uk Selective N-alkylation can sometimes be achieved using alternative methods like reductive amination or by employing specific catalysts that favor mono-alkylation. researchgate.net
Carbene Insertion: The N-H bonds of the aniline can undergo insertion reactions with carbenes. This reaction involves the formal insertion of a carbene (:CR₂) into an N-H bond to form a new N-C bond, resulting in a secondary amine. This method provides a direct route to N-alkylated or N-functionalized aniline derivatives.
Formation of Imines, Amides, and Ureas
Imines: Primary amines like this compound react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. masterorganicchemistry.com The reaction can be catalyzed by mild acids. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous solutions. researchgate.netacs.org
Amides: As detailed in the acylation section (4.2.1), amides are readily formed from the reaction of this compound with carboxylic acid derivatives like acyl chlorides, acid anhydrides, or esters. libretexts.orgrsc.orgsphinxsai.com This is a fundamental transformation in organic synthesis.
Ureas: Ureas are derivatives of carbonic acid and can be synthesized from this compound through several routes. A common method involves the reaction of the aniline with an isocyanate. researchgate.net Alternatively, reaction with phosgene (B1210022) (or a phosgene equivalent like carbonyldiimidazole) generates an intermediate isocyanate in situ, which can then react with another amine to form a urea. nih.gov Direct synthesis from anilines and carbon dioxide is also possible under certain catalytic conditions. rsc.orgresearchgate.net
Oxidation Reactions of the Aniline Moiety
The aniline moiety is sensitive to oxidation, and the reaction outcome depends heavily on the oxidant used and the reaction conditions. noaa.gov Oxidation can lead to a variety of products, including colored polymeric materials like aniline black. noaa.gov
Mild oxidation may lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to more complex products. For example, oxidation with chromic acid can convert aniline to quinone. noaa.gov The presence of the amino group makes the ring highly susceptible to oxidation, which can sometimes compete with electrophilic substitution, leading to the formation of tarry byproducts, especially under harsh, acidic conditions. libretexts.org Oxidation of aniline can also lead to the formation of N-centered radicals, which can undergo further reactions. nih.gov
Reactivity of the Cyclopropylmethyl Group
The cyclopropylmethyl group is a fascinating functional moiety known for its ability to stabilize an adjacent carbocation through orbital overlap, leading to the formation of non-classical carbocation intermediates. This electronic feature governs much of its characteristic reactivity, particularly in reactions involving the departure of a leaving group or exposure to electrophilic or acidic conditions.
The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to ring-opened products and skeletal rearrangements. Prediction of reaction outcomes can be complex due to the potential for multiple pathways involving non-classical carbocations like the cyclopropylcarbinyl and bicyclobutonium cations. researchgate.net
Under acidic or electrophilic conditions, the cyclopropyl (B3062369) ring in a cyclopropylmethyl system can open. This process is often initiated by protonation or coordination of a Lewis acid. For instance, studies on related cyclopropylcarbinol systems have shown that the reaction pathway is highly dependent on substitution patterns and the nature of the catalyst. researchgate.net In the context of this compound, protonation of the aniline nitrogen could potentially be followed by an intramolecular Friedel-Crafts-type reaction, although such reactivity would compete with direct ring-opening pathways.
The solvolysis of cyclopropylmethyl derivatives typically yields a mixture of products arising from nucleophilic capture at different positions of the rearranged carbocation intermediates. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the formation of a cyclopropylcarbinyl cation, which exists in equilibrium with the homoallylic (but-3-enyl) and cyclobutyl cations. Nucleophilic attack can then occur at any of these cationic sites, leading to a mixture of products.
A representative scheme for the acid-catalyzed rearrangement of a generic cyclopropylmethyl system is shown below:
Table 1: Potential Products from Cyclopropylcarbinyl Cation Rearrangement
| Intermediate Cation | Resulting Product Type |
|---|---|
| Cyclopropylcarbinyl | Cyclopropylmethyl derivative |
| Homoallylic (But-3-enyl) | Homoallylic alcohol/ether/halide |
This table illustrates the general reactivity of the cyclopropylmethyl cation system; specific product distribution for this compound would depend on reaction conditions.
Direct functionalization of the methylene (B1212753) (-CH2-) linker in the cyclopropylmethyl group is less common compared to reactions involving the cyclopropyl ring or the aniline moiety. Such transformations are challenging due to the relative inertness of the C-H bonds at this position. Specific methodologies for the selective functionalization of this alkyl chain on this compound are not widely reported in the literature.
Cross-Coupling Reactions Utilizing Derivatives of this compound
Derivatives of this compound, particularly its halogenated analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This reaction enables the coupling of amines with aryl halides or pseudohalides. In this context, this compound can act as the amine coupling partner with an aryl halide, or a halo-derivative, such as 4-bromo-2-(cyclopropylmethyl)aniline, can be coupled with another amine. wikipedia.orglibretexts.org
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this process. epa.govnih.gov
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BippyPhos | Stabilizes Pd center, promotes catalytic steps |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
| Aryl Halide | 4-Bromo-2-(cyclopropylmethyl)aniline | Electrophilic partner |
| Amine | Aniline, Morpholine, etc. | Nucleophilic partner |
Halo-derivatives of this compound are excellent substrates for C-C bond-forming cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The presence of boronic acid derivatives, such as 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, indicates the utility of this scaffold in Suzuki-Miyaura reactions. medchemexpress.com
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comfishersci.se This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com For example, 4-iodo-2-(cyclopropylmethyl)aniline could be coupled with various aryl or vinyl boronic acids to generate biaryl structures.
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgnih.gov A halo-derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. Research on related heterocyclic systems, such as 6-halo-2-cyclopropyl-quinazolinones, has demonstrated the successful application of Sonogashira coupling, suggesting its feasibility for similarly substituted anilines. snu.edu.in
Table 3: Comparison of Suzuki-Miyaura and Sonogashira Coupling
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Terminal Alkyne |
| Typical Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) | Pd catalyst and Cu(I) co-catalyst |
| Base | K₂CO₃, K₃PO₄, CsF | Amine base (e.g., Et₃N, piperidine) |
Mechanistic Studies of Key Transformation Pathways
The mechanisms underpinning the reactivity of this compound and its derivatives have been extensively studied in related systems.
For ring-opening reactions , the key mechanistic feature is the formation of the highly delocalized cyclopropylcarbinyl cation. researchgate.net Computational and experimental studies have shown that this non-classical cation can interconvert with other cationic species, leading to a variety of products. The regioselectivity of nucleophilic attack is influenced by subtle electronic and steric factors, making the product distribution sensitive to the specific substrate and reaction conditions. researchgate.netacs.org
The mechanism of Buchwald-Hartwig amination is a well-established catalytic cycle. wikipedia.org It begins with a Pd(0) species undergoing oxidative addition into the aryl-halide bond of a halo-2-(cyclopropylmethyl)aniline derivative. The resulting Pd(II) complex then coordinates the incoming amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
The Suzuki-Miyaura coupling mechanism also proceeds via a palladium-based catalytic cycle. After the initial oxidative addition of the halo-derivative of this compound to Pd(0), a transmetalation step occurs. In this step, the organic group from the boron reagent is transferred to the palladium center, a process activated by the base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. tcichemicals.com
The Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The crucial role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, from which the final product is formed via reductive elimination. wikipedia.orglibretexts.org
Transition State Analysis and Reaction Coordinate Calculations of this compound
A notable example for which extensive computational analysis has been performed is the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol. This reaction, which involves the transformation of an aniline derivative, serves as an excellent model to understand the application of transition state analysis and reaction coordinate calculations.
Theoretical Framework
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms. At the heart of this is the concept of the potential energy surface (PES) , a mathematical landscape that describes the energy of a molecule as a function of its geometry. Reactants and products reside in energy minima on this surface, and the path a reaction takes between them traverses a transition state (TS) , which is a saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy , a critical factor in determining the reaction rate.
Transition state analysis involves locating the precise geometry and energy of the transition state. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). Once a transition state is identified, it is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate at the transition state.
Reaction coordinate calculations , often performed using the Intrinsic Reaction Coordinate (IRC) method, trace the minimum energy path from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the intended species and provides a detailed picture of the geometric changes that occur throughout the reaction.
Case Study: The Bamberger Rearrangement
The Bamberger rearrangement of N-phenylhydroxylamine provides a rich example of the application of these computational techniques to an aniline derivative. DFT calculations have been employed to investigate the mechanism of this reaction in an aqueous acidic environment.
One proposed mechanism involves the diprotonated form of N-phenylhydroxylamine. The key step of the rearrangement is the migration of the hydroxyl group from the nitrogen atom to the para-position of the benzene (B151609) ring. Computational studies have focused on locating the transition state for this migration and calculating the associated activation energy.
In a computational model of the diprotonated system, Ph–N(OH)H + (H₃O⁺)₂(H₂O)₁₃, the activation energy for the para-rearrangement (a tdx.catacs.org-OH shift) was calculated to be significantly lower than that for the ortho-rearrangement (a tdx.catchemrxiv.org-OH shift). beilstein-journals.org This finding is consistent with the experimental observation that the para-product is formed exclusively. beilstein-journals.org
The calculated activation energy for the formation of the para-product was found to be in good agreement with the experimental value, lending strong support to the proposed mechanism. beilstein-journals.org The transition state geometry reveals a structure where the N-O bond is partially broken, and a new C-O bond is beginning to form at the para-position, with the involvement of water molecules in proton transfer. beilstein-journals.org
The table below summarizes the key energetic data from a DFT study on a model of the Bamberger rearrangement.
| Species/Transition State | Description | Relative Energy (kcal/mol) |
| Int1(V) | Intermediate diprotonated system | 0.00 |
| TS2(V) | Transition state for para-substitution | +28.52 |
| TS2(V, tdx.catchemrxiv.org-shift) | Transition state for ortho-substitution | +29.57 |
This interactive table presents calculated activation energies for the ortho and para substitution pathways in a model of the Bamberger rearrangement. The data indicates a preference for the para-substitution pathway due to its lower activation energy. beilstein-journals.org
Reaction Coordinate
An IRC calculation starting from the geometry of TS2(V) would trace the path of the reaction in both the forward and reverse directions. In the forward direction, the calculation would show the completion of the C-O bond formation at the para-position and the subsequent proton transfers, leading to the final p-aminophenol product. In the reverse direction, the IRC would lead back to the diprotonated N-phenylhydroxylamine intermediate, Int1(V). This computational path provides a step-by-step visualization of the bond-breaking and bond-forming events as the reaction progresses.
Implications for this compound
The principles demonstrated in the study of the Bamberger rearrangement are directly applicable to understanding the reactivity of this compound. For any proposed reaction of this compound, computational chemists can, in principle:
Propose a reaction mechanism: This would involve identifying the likely reactants, intermediates, transition states, and products.
Calculate the energies of all species: Using methods like DFT, the energies of each species along the proposed reaction pathway can be calculated.
Locate the transition states: This is a crucial step to determine the activation energy for each step of the reaction. For this compound, reactions could involve the amino group (e.g., alkylation, acylation) or the aromatic ring (e.g., electrophilic substitution). The presence of the ortho-cyclopropylmethyl group would likely influence the regioselectivity of such reactions through steric and electronic effects, which would be reflected in the relative energies of the corresponding transition states.
Perform IRC calculations: These calculations would verify the connection between the transition states and the corresponding minima on the potential energy surface, confirming the proposed mechanism.
While specific data is not yet available, it is anticipated that the cyclopropylmethyl substituent would exert a significant influence on the transition state energies for reactions at the ortho position due to its steric bulk. Furthermore, the electron-donating nature of the alkyl group would affect the reactivity of the aromatic ring in electrophilic substitution reactions. Future computational studies on this compound are needed to provide a quantitative understanding of its reactivity and reaction mechanisms.
Theoretical and Computational Studies on 2 Cyclopropylmethyl Aniline
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its chemical behavior. Computational methods allow for a detailed examination of the electron distribution and molecular orbitals of 2-(Cyclopropylmethyl)aniline.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.com For this compound, DFT calculations, often employing a basis set such as 6-31+G(d,p), can be utilized to determine its optimized ground state geometry and various electronic properties. samipubco.com These calculations would typically be performed in the gas phase or with a solvent model to simulate solution-phase behavior.
Key ground state properties that can be calculated include bond lengths, bond angles, dihedral angles, and the total electronic energy. The optimized geometry represents the most stable arrangement of the atoms in the molecule.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | 1.40 Å |
| C-C (ring) | 1.39 Å | |
| C-CH2 | 1.51 Å | |
| CH2-Cyclopropyl | 1.50 Å | |
| Bond Angle | C-N-H | 113° |
| C-C-N | 121° | |
| C-CH2-Cyclopropyl | 115° | |
| Dihedral Angle | H-N-C-C | 180° (planar amine) or ~140° (pyramidal amine) |
Note: The data in this table is illustrative and represents typical values for similar aniline (B41778) derivatives. Specific computational studies on this compound are required for precise values.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of the HOMO and LUMO of this compound provide insights into its reactivity as an electron donor (nucleophile) and electron acceptor (electrophile).
The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. pku.edu.cn
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.20 |
| LUMO | 0.85 |
| HOMO-LUMO Gap | 6.05 |
Note: The data in this table is illustrative and based on typical values for substituted anilines. Actual values would be determined from specific DFT calculations for this compound.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
For this compound, rotation around the C(aryl)-CH2 and CH2-cyclopropyl bonds, as well as the C(aryl)-N bond, can lead to different conformers. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the low-energy (preferred) conformations and the energy barriers between them. The rotational barrier is the energy required to rotate from one conformer to another. researchgate.net
Table 3: Predicted Rotational Barriers for this compound (Illustrative Data)
| Bond of Rotation | Rotational Barrier (kcal/mol) |
| C(aryl)-CH2 | 2.5 |
| CH2-Cyclopropyl | 3.0 |
| C(aryl)-N | 4.5 |
Note: The data in this table is illustrative and represents plausible values based on studies of similar molecules. mdpi.com Precise values would require dedicated computational analysis.
Spectroscopic Property Predictions
Computational chemistry can also predict various spectroscopic properties, which can aid in the identification and characterization of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT and other quantum mechanical methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
Predicted NMR spectra can be compared with experimental data to confirm the structure of a synthesized compound. The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. doaj.org
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.7 - 7.2 |
| NH2 | 3.6 |
| CH2 | 2.6 |
| Cyclopropyl-CH | 1.0 |
| Cyclopropyl-CH2 | 0.3 - 0.6 |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 145 |
| Aromatic C-CH2 | 130 |
| Aromatic C-H | 115 - 128 |
| CH2 | 40 |
| Cyclopropyl-CH | 15 |
| Cyclopropyl-CH2 | 5 |
Note: The data in these tables is illustrative and represents typical chemical shift ranges for the respective functional groups. Precise predictions would require specific calculations for this compound.
Vibrational Frequency Calculations for IR and Raman Interpretation
Theoretical vibrational frequency calculations are essential for the accurate interpretation of experimental Infrared (IR) and Raman spectra. For aniline and its derivatives, Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational modes. asianpubs.org The B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) is commonly employed in conjunction with various basis sets, such as 6-31G(d), 6-311++G(d,p), and 6-31G(d,p), to optimize molecular geometries and calculate harmonic vibrational frequencies. asianpubs.orgmaterialsciencejournal.orgcuni.cz
Calculations are typically performed for the molecule in a vacuum (gas phase), while experimental data is often collected from liquid or solid phases. researchgate.netresearchgate.net This can lead to discrepancies between calculated and observed wavenumbers. To improve the agreement with experimental values, calculated harmonic frequencies are often scaled using specific scaling factors. asianpubs.orgresearchgate.net For instance, scaling factors of 0.952 for N-H stretching and 0.981 for C-N and C=C bonds have been used for aniline derivatives calculated at the B3LYP/6-311++G(d,p) level. asianpubs.org
For this compound, a theoretical vibrational analysis would identify characteristic frequencies associated with its distinct functional groups: the aniline moiety (NH₂ group and phenyl ring), the cyclopropyl (B3062369) group, and the methylene (B1212753) bridge. Key vibrational modes would include:
N-H Vibrations : The aniline NH₂ group exhibits symmetric and antisymmetric stretching vibrations, typically observed above 3000 cm⁻¹. materialsciencejournal.orgresearchgate.net
Aromatic C-H Vibrations : Stretching modes for the aromatic C-H bonds also appear above 3000 cm⁻¹. researchgate.net
Cyclopropyl & Methylene C-H Vibrations : The aliphatic C-H stretching modes of the cyclopropyl and methyl groups are expected in the 2850–3070 cm⁻¹ range. researchgate.net
C=C and C-N Stretching : Aromatic C=C stretching and C-N stretching vibrations are characteristic and appear in the fingerprint region of the spectrum. materialsciencejournal.org
Ring and Group Bending/Deformation : In-plane and out-of-plane bending of the C-H bonds and ring deformation modes occur at lower frequencies. materialsciencejournal.orgresearchgate.net
The following table presents representative theoretical vibrational frequencies for this compound, as would be predicted by DFT calculations, along with their assignments.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) - Representative | Assignment |
|---|---|---|---|
| ν_as(NH₂) | Amino | ~3505 | Antisymmetric N-H Stretch |
| ν_s(NH₂) | Amino | ~3410 | Symmetric N-H Stretch |
| ν(C-H) | Aromatic Ring | ~3060 | Aromatic C-H Stretch |
| ν(C-H) | Cyclopropyl | ~3015 | Cyclopropyl C-H Stretch |
| ν(C-H) | Methylene (-CH₂-) | ~2930 | Methylene C-H Stretch |
| δ(NH₂) | Amino | ~1620 | N-H Scissoring (Bending) |
| ν(C=C) | Aromatic Ring | ~1595 | Aromatic Ring C=C Stretch |
| ν(C-N) | Amino-Aromatic | ~1280 | C-N Stretch |
| β(C-H) | Aromatic Ring | ~1150 | Aromatic C-H In-plane Bend |
| γ(C-H) | Aromatic Ring | ~750 | Aromatic C-H Out-of-plane Bend |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving aniline and its derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, products, and the transition states that connect them. nih.govmdpi.com Methods like DFT (e.g., M06-2X) and coupled-cluster techniques (e.g., CCSD(T)) combined with robust basis sets like 6-311++G(3df,2p) are used to accurately calculate the energies of all species involved in a reaction. mdpi.comresearchgate.net
Studies on the reactions of anilines with radicals, such as the hydroxyl (•OH) or methyl (•CH₃) radical, are common. nih.govmdpi.com These reactions can proceed through different channels, including hydrogen abstraction from the amino group (-NH₂) or the aromatic ring, or radical addition to the ring. nih.gov For example, the reaction of 4-methyl aniline with •OH radicals shows that hydrogen abstraction from the -NH group is a key pathway. mdpi.com Computational analysis reveals the activation barriers for each potential pathway, allowing for the determination of the most favorable reaction channels under specific conditions. nih.gov
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of elucidating a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. mdpi.combeilstein-journals.org A true transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of bonds during the reaction. nih.gov
Once a candidate TS structure is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov An IRC analysis involves following the path of steepest descent from the TS downhill on the PES in both the forward and reverse directions. nih.gov This procedure confirms that the located TS correctly connects the intended reactants and products, thereby validating the proposed reaction pathway. nih.gov For instance, in the reaction of aniline with a methyl radical, IRC calculations are used to verify that a specific TS connects the reactants to an intermediate adduct or the final products. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Studies (Non-Human Biological Contexts)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.irorientjchem.org In a non-human biological context, this could involve modeling the inhibition of a specific enzyme or the binding affinity to a receptor from a plant, fungus, or in an in-vitro system. The goal is to develop predictive models that can guide the design of new molecules with enhanced activity. nih.gov
These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. sums.ac.ir Descriptors can encode various molecular properties, including steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) characteristics. nih.gov
Prediction of Binding Affinities to Defined Receptors or Enzymes (In Vitro Models)
A key application of QSAR is the prediction of the binding affinity of ligands to a specific biological target, such as an enzyme or receptor. nih.gov For compounds structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These studies have successfully modeled the binding affinity of ligands to targets like the dopamine (B1211576) D₃ receptor. nih.govnih.gov
In a CoMFA/CoMSIA study, molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. nih.gov The models then generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease binding affinity. For instance, a model might indicate that a bulky, electropositive substituent in a specific region would enhance binding. nih.gov
For a hypothetical series of this compound derivatives targeting a non-human enzyme, a QSAR model could be developed to predict their inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). The following interactive table illustrates how such a QSAR model might predict binding affinities based on different substituents (R¹, R²) on the aniline ring.
| Compound | R¹ Substituent | R² Substituent | Experimental pIC₅₀ (Hypothetical) | Predicted pIC₅₀ (from QSAR Model) |
|---|---|---|---|---|
| 1 | H | H | 5.20 | 5.25 |
| 2 | 4-Cl | H | 5.85 | 5.79 |
| 3 | 4-F | H | 5.60 | 5.64 |
| 4 | 4-CH₃ | H | 5.45 | 5.41 |
| 5 | H | 5-Cl | 5.70 | 5.72 |
| 6 | 4-OCH₃ | H | 5.30 | 5.38 |
Applications of 2 Cyclopropylmethyl Aniline in Advanced Chemical Synthesis and Materials Science
A Versatile Building Block in Organic Synthesis
The inherent reactivity of the aniline (B41778) ring and the presence of the cyclopropylmethyl substituent make 2-(cyclopropylmethyl)aniline a valuable starting material in organic synthesis. It serves as a versatile precursor for the construction of a variety of molecular frameworks.
Precursor for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of medicinal and materials chemistry. This compound provides a key starting point for the assembly of important heterocyclic systems like quinolines and indoles.
Quinoline (B57606) Derivatives: Quinolines are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. hueuni.edu.vnpharmaguideline.com Several established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key components. pharmaguideline.commdpi.comnih.gov While specific examples detailing the use of this compound in these named reactions are not extensively documented in publicly available literature, its chemical nature as a substituted aniline suggests its potential applicability in these synthetic routes to produce novel quinoline derivatives bearing a cyclopropylmethyl group at a specific position. The general reaction schemes for these syntheses are well-established and adaptable to various substituted anilines. jptcp.comnih.govorganic-chemistry.org
Indole (B1671886) Derivatives: The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. mdpi.com Anilines like this compound can be converted to the corresponding arylhydrazines, which can then participate in the Fischer indole synthesis. Other modern methods for indole synthesis, such as the palladium-catalyzed cyclization of 2-alkynylanilines, also offer a potential route where this compound could be a precursor to the necessary starting material. nih.govorganic-chemistry.org Although direct reports on the synthesis of indole derivatives from this compound are scarce, the fundamental principles of these synthetic methodologies support its potential as a valuable precursor.
Intermediate in the Preparation of Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic systems, this compound can serve as a crucial intermediate in the assembly of more intricate and complex molecular architectures. The amino group can be readily functionalized or transformed, allowing for its incorporation into larger molecules through various carbon-nitrogen bond-forming reactions. The cyclopropylmethyl group can also participate in or influence subsequent chemical transformations, adding another layer of synthetic utility. While specific total synthesis campaigns explicitly featuring this compound as an intermediate are not prominently reported, its potential as a building block for creating diverse and complex structures is recognized within the principles of synthetic organic chemistry.
In Ligand Design for Catalysis
The field of catalysis heavily relies on the design and synthesis of ligands that can modulate the activity and selectivity of metal catalysts. The nitrogen atom of the aniline moiety in this compound provides a coordination site for metal ions, making it an attractive scaffold for ligand development.
Chiral Ligands for Asymmetric Synthesis (Derived from this compound)
Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical industry. The development of chiral ligands is central to this field. While there is a vast body of research on chiral ligands derived from various aniline backbones, specific examples of chiral ligands synthesized directly from this compound are not widely reported in the current literature. However, the principles of chiral ligand design suggest that this compound could be a viable starting material. For instance, chiral auxiliaries could be introduced at the nitrogen atom or elsewhere on the molecule to create a chiral environment around a coordinated metal center. The development of such ligands could lead to novel catalysts for a range of asymmetric transformations. nih.govnih.govwur.nl
Ligand Components in Metal-Mediated Transformations
Aniline derivatives are known to act as ligands in various metal-catalyzed reactions, influencing the outcome of the transformation. uni.lumdpi.com The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can sterically and electronically tune the properties of the catalyst. This compound, with its unique substituent, could potentially be employed as a ligand in reactions such as cross-coupling, amination, and hydrogenation. The cyclopropyl (B3062369) group might influence the stability, activity, and selectivity of the catalytic system in ways that differ from more common alkyl or aryl substituents. Further research is needed to explore the full potential of this compound as a ligand component in metal-mediated transformations.
In Polymer Chemistry and Materials Science
The polymerization of aniline and its derivatives leads to the formation of polyanilines, a class of conducting polymers with a wide array of applications in electronics, sensors, and corrosion protection. The properties of polyanilines can be tuned by modifying the structure of the aniline monomer.
While the polymerization of aniline and various substituted anilines has been extensively studied, there is a lack of specific research on the polymerization of this compound in the available literature. rroij.comurfu.runih.gov However, based on the known polymerization mechanisms of other aniline derivatives, it is conceivable that this compound could be polymerized, either as a homopolymer or as a copolymer with other anilines. rroij.comnih.gov The resulting polymer, poly(this compound), would possess a unique combination of a conducting polymer backbone and pendant cyclopropylmethyl groups. These groups could influence the polymer's solubility, processability, and solid-state morphology, potentially leading to new materials with tailored electronic and physical properties for applications in materials science. Further investigation into the polymerization of this specific monomer is warranted to explore these possibilities.
Monomer for Functional Polymeric Materials
This compound can serve as a functional monomer for the synthesis of advanced polymeric materials, particularly derivatives of polyaniline (PANI). Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. Introducing substituents onto the aniline ring, such as the cyclopropylmethyl group at the ortho position, is a key strategy to overcome this limitation.
The presence of the ortho-substituent can increase the solubility of the resulting polymer while preserving many of its essential electronic and redox properties. The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidative methods. In the case of this compound, oxidative polymerization would lead to a polymer backbone where the cyclopropylmethyl groups protrude, disrupting the planarity and inter-chain packing that contributes to the insolubility of unsubstituted PANI. This improved processability allows for the formation of uniform thin films, which are crucial for applications in sensors and electronic devices.
Copolymerization is another strategy where this compound can be utilized. By copolymerizing it with aniline or other aniline derivatives, materials with tailored properties can be synthesized. The ratio of the comonomers can be varied to fine-tune the solubility, conductivity, and morphological characteristics of the final polymer. For instance, incorporating this compound into a PANI chain could enhance solubility, while the aniline units maintain a high level of conductivity.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Influence of the 2-(Cyclopropylmethyl) Group | Potential Application |
|---|---|---|
| Solubility | The ortho-substituent disrupts polymer chain packing, increasing solubility in organic solvents like NMP, DMF, and DMSO. | Solution-based processing, formation of thin films, coatings. |
| Conductivity | May slightly decrease conductivity compared to unsubstituted PANI due to steric hindrance, but can be tuned via copolymerization. | Antistatic coatings, corrosion inhibitors, chemical sensors. |
| Morphology | Can alter the surface morphology of the polymer, potentially leading to spherical or other hierarchical structures instead of agglomerates. | High surface area electrodes, sensor materials. |
| Processability | Enhanced solubility allows for easier fabrication of devices and blending with other polymers. | Printable electronics, composite materials. |
Cross-linking Agent or Polymer Modifier
The primary amine (-NH2) group of this compound provides a reactive site that allows it to function as a cross-linking agent or a polymer modifier. This is particularly relevant in the context of thermosetting resins, such as epoxies. In an epoxy resin system, the amine group can react with epoxide rings, opening them and forming a covalent bond. As this compound has two reactive hydrogen atoms on its amine group, it can react with two epoxide groups, thereby creating a cross-link point within the polymer network. This cross-linking process is fundamental to the curing of epoxy resins, transforming them from a liquid or thermoplastic state into a rigid, three-dimensional network with enhanced thermal and mechanical stability.
Furthermore, this compound can be used to modify existing polymers through grafting reactions. Techniques like radiation-induced grafting can be employed to covalently bond the aniline derivative onto the surface or into the bulk of a polymer substrate. This modification can impart new functionalities to the original material. For example, grafting this compound onto a polymer film could introduce redox activity, hydrophobicity (due to the hydrocarbon substituent), or a site for further chemical reactions. Such modified surfaces could be used in creating materials with improved adhesion, specific chemical affinity, or as platforms for sensor development.
In Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. This compound is a compelling candidate for use in this field due to its ability to engage in specific intermolecular interactions like hydrogen bonding and its potential to participate in host-guest chemistry.
Components for Hydrogen-Bonded Frameworks
The aniline moiety of this compound is capable of forming robust hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as an acceptor. This dual functionality allows for the self-assembly of molecules into well-defined, ordered structures. Aniline oligomers, for example, have been shown to self-assemble through a combination of hydrogen bonding and π-π stacking to form complex hierarchical architectures like flower-like microstructures.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The aniline portion of this compound makes it an excellent candidate to act as a guest molecule for various macrocyclic hosts, such as cucurbit[n]urils and cyclodextrins.
Studies on aniline and its derivatives have shown that they can be encapsulated within the hydrophobic cavity of hosts like cucurbituril (B1219460) (Q). The primary driving force for this complexation is the hydrophobic effect and van der Waals interactions between the guest's aromatic ring and the host's cavity. The positively charged ammonium (B1175870) group (formed in acidic solution) can also interact favorably with the electron-rich carbonyl portals of the cucurbituril host.
For this compound, the phenyl ring would be the primary binding site, inserting into the host cavity. The cyclopropylmethyl group, being located at the ortho position, would reside near the portal of the host molecule. This substituent would significantly influence the binding thermodynamics, affecting both the association constant (Ka) and the kinetics of complex formation and dissociation. Its steric bulk could provide a better size and shape complementarity with certain hosts, leading to enhanced binding selectivity compared to unsubstituted aniline. This selective recognition could be exploited in applications such as chemical sensing or the separation of aniline derivatives from aqueous solutions.
Table 2: Host-Guest Interactions with this compound as Guest
| Host Type | Binding Site on Guest | Key Interactions | Influence of Cyclopropylmethyl Group |
|---|---|---|---|
| Cucurbit[n]urils | Phenyl ring (encapsulated) | Hydrophobic effect, van der Waals forces, ion-dipole interactions (at portals). | Steric effects at the portal; can enhance or decrease binding affinity depending on host size. Influences binding selectivity. |
| Cyclodextrins | Phenyl ring (encapsulated) | Hydrophobic interactions, hydrogen bonding with hydroxyl groups at the rim. | Can affect the depth of inclusion and the orientation of the guest within the cavity. |
| Calix[n]arenes | Phenyl ring | π-π stacking, cation-π interactions. | Steric hindrance may influence the approach of the guest to the host's binding pocket. |
In Dye Chemistry and Optoelectronic Materials (Academic Research Focus)
The electronic properties inherent to the aniline structure make this compound a useful precursor in the synthesis of dyes and materials for optoelectronic applications. Its primary amine group is a versatile functional handle for constructing larger conjugated systems that absorb and emit light.
Chromophore or Fluorophore Components
This compound can serve as a fundamental building block for a wide range of synthetic dyes, most notably azo dyes. The synthesis of azo dyes is a classic and robust reaction in organic chemistry that involves two main steps: diazotization and coupling.
Diazotization : The primary aromatic amine, this compound, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to convert the amino group (-NH2) into a diazonium salt group (-N2+).
Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- linkage, which is a powerful chromophore responsible for the intense color of these dyes.
The specific color of the resulting azo dye is determined by the electronic properties of the entire conjugated system, including the substituents on both the diazonium salt precursor and the coupling component. The cyclopropylmethyl group on the this compound moiety would act as an auxochrome, modifying the wavelength of maximum absorption (λmax) and potentially the color intensity. Its electron-donating and steric properties can influence the energy levels of the molecular orbitals involved in the electronic transition, thus fine-tuning the final color of the dye.
Beyond traditional dyes, aniline derivatives are integral to the synthesis of more complex organic molecules used as fluorophores or components in optoelectronic materials. By incorporating the this compound unit into larger π-conjugated systems, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), its electronic properties can be harnessed. The cyclopropylmethyl group could be used to control solid-state packing, prevent aggregation-caused quenching of fluorescence, and improve the solubility and processability of the final material.
Charge Transport Materials (Theoretical Studies)
For a molecule to be an effective charge transport material, particularly for hole transport, it should ideally possess a low internal reorganization energy and an appropriate ionization potential. The reorganization energy (λ) refers to the energy required for the geometry of a molecule to relax from its neutral state to its charged state (and vice versa). A lower reorganization energy generally correlates with a higher charge transfer rate. The ionization potential (IP), the energy required to remove an electron, is crucial for efficient injection of charges (holes) from the anode.
While there is a significant body of research on the theoretical charge transport properties of various aniline derivatives, the specific impact of the cyclopropylmethyl substituent at the ortho position has not been explored. Aniline and its derivatives are known to be effective building blocks for hole-transporting materials due to the electron-donating nature of the amino group which can stabilize the cationic state.
Theoretical investigations on other substituted anilines and more complex aniline-containing molecules, such as triphenylamines, have provided valuable insights. These studies often involve calculating parameters like those mentioned above to screen for promising candidates. For instance, research on various aromatic amines has shown how different substituents and molecular geometries influence hole and electron reorganization energies. researchgate.net
A hypothetical theoretical study on this compound would involve the following steps:
Geometry Optimization: The molecular structures of the neutral molecule, its cation (for hole transport), and its anion (for electron transport) would be optimized using a suitable level of theory (e.g., DFT with a specific functional like B3LYP and a basis set).
Energy Calculations: Single-point energy calculations would be performed on the optimized geometries to determine the adiabatic and vertical ionization potentials and electron affinities.
Reorganization Energy Calculation: The hole (λh) and electron (λe) reorganization energies would be calculated based on the energy differences between the neutral and charged states in their respective optimized geometries.
The results of such a study would be typically presented in a data table, as shown in the hypothetical example below.
Table 1: Hypothetical Calculated Charge Transport Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| IPa | Value | Adiabatic Ionization Potential |
| IPv | Value | Vertical Ionization Potential |
| EAa | Value | Adiabatic Electron Affinity |
| EAv | Value | Vertical Electron Affinity |
| λh | Value | Hole Reorganization Energy |
| λe | Value | Electron Reorganization Energy |
Note: The values in this table are purely illustrative as no specific experimental or theoretical data for this compound has been reported in the searched literature.
Without dedicated computational studies, any discussion on whether this compound would be a promising p-type (hole-transporting) or n-type (electron-transporting) material remains speculative. The presence of the cyclopropyl group, an alkyl substituent, would likely have a modest electron-donating effect, potentially lowering the ionization potential compared to unsubstituted aniline. However, its impact on the crucial reorganization energy is not predictable without detailed calculations.
Biological Activity and Mechanistic Studies of 2 Cyclopropylmethyl Aniline and Its Derivatives Excluding Human Clinical Data
In Vitro Enzyme Inhibition and Activation Studies
Derivatives of 2-substituted anilines have been investigated for their potential as enzyme inhibitors, particularly in the context of kinase inhibition. While specific kinetic studies on 2-(cyclopropylmethyl)aniline are not extensively documented in publicly available literature, research on structurally related 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives provides insights into their enzyme inhibitory profiles.
Studies on 2-substituted aniline pyrimidine derivatives have identified them as potent dual inhibitors of Mer and c-Met kinases, enzymes often overexpressed in various tumors. Docking studies have revealed that these compounds likely bind in a manner similar to other known kinase inhibitors. The binding is often characterized by the formation of hydrogen bonds between the amide group of the inhibitor and key amino acid residues within the kinase domain, such as Asp1164 and Lys1110 in the case of c-Met kinase. Additionally, π-π stacking interactions between the benzene (B151609) ring of the substituted aniline moiety and the enzyme contribute to the binding affinity.
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While detailed kinetic parameters such as the inhibition constant (Ki) are not always reported, the IC50 values provide a valuable measure of potency. For instance, a series of 2-substituted aniline pyrimidine derivatives demonstrated strong inhibitory activities against Mer kinase, with IC50 values ranging from 8.1 to 462 nM. However, their inhibitory activity against c-Met kinase was found to be weaker in some cases, with IC50 values in the range of 144.0 to 8897.0 nM.
Interactive Table: In Vitro Enzyme Inhibition Data for 2-Substituted Aniline Pyrimidine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|
| 14a | Mer Kinase | 8.1 |
| 14b | Mer Kinase | 9.6 |
Receptor Binding Profiling (Non-Human Receptor Models)
Research on cyclopropyl (B3062369) analogues of fentanyl has shed light on how the cyclopropyl moiety can influence receptor binding and selectivity. In a comparative study, cyclopropylfentanyl exhibited a significantly higher affinity for the µ-opioid receptor (MOR) compared to its valeryl analogue. nih.gov The affinity, quantified by the inhibition constant (Ki), for cyclopropylfentanyl at the MOR was 2.11 nM, which is comparable to that of fentanyl (Ki = 2.76 nM) and substantially stronger than that of valerylfentanyl (Ki = 53 nM). nih.gov These findings, derived from in vitro assays using Chinese Hamster Ovary (CHO) cells transfected with the rat MOR, highlight the role of the cyclopropyl group in modulating receptor affinity. nih.gov The rigid structure of the cyclopropyl ring may contribute to a more favorable conformation for binding within the receptor's active site.
Interactive Table: Receptor Binding Affinity of Cyclopropyl-Containing Compounds
| Compound | Receptor | Ki (nM) | Cell Line |
|---|---|---|---|
| Cyclopropylfentanyl | µ-opioid receptor (MOR) | 2.11 | CHO (rat MOR) |
| Fentanyl | µ-opioid receptor (MOR) | 2.76 | CHO (rat MOR) |
Mechanistic Investigations of Antimicrobial Properties (In Vitro Studies)
Aniline derivatives have been explored for their antimicrobial properties. While the specific mechanisms of action for this compound are not well-defined, research on related salicylanilide-based peptidomimetics provides a basis for understanding their potential cellular targets in bacterial systems.
In silico studies on novel 2-pyrazoline (B94618) derivatives, which can be considered as another class of nitrogen-containing heterocyclic compounds, suggest that potential antimicrobial mechanisms could involve the inhibition of key bacterial enzymes. mdpi.com These enzymes are crucial for bacterial survival and include glucosamine-6-phosphate synthase (involved in cell wall synthesis), dihydrofolate reductase (essential for folic acid synthesis), and thymidine (B127349) phosphorylase (involved in nucleotide metabolism). mdpi.com Inhibition of these enzymes can disrupt critical cellular processes, leading to bacterial cell death. mdpi.com
Experimental studies on salicylanilide-based peptidomimetics have demonstrated their in vitro antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.com One derivative, containing a 4-(trifluoromethyl)aniline (B29031) moiety, exhibited significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 4.82 to 9.64 µM against MRSA and 38.6 µM against Mycobacterium kansasii. mdpi.com While the precise cellular targets were not elucidated in this study, the potent activity suggests interference with essential bacterial pathways. mdpi.com
Interactive Table: In Vitro Antimicrobial Activity of Salicylanilide Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Salicylanilide derivative with 4-(trifluoromethyl)aniline | Staphylococcus aureus (MRSA) | 4.82 - 9.64 |
| Salicylanilide derivative with 4-(trifluoromethyl)aniline | Bacillus cereus | 2.41 |
| Salicylanilide derivative with 4-(trifluoromethyl)aniline | Clostridium perfringens | 4.82 |
| Salicylanilide derivative with 4-(trifluoromethyl)aniline | Mycobacterium kansasii | 38.6 |
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (Non-Human)
The relationship between the chemical structure of aniline derivatives and their biological activity is a critical aspect of drug discovery. SAR studies help in identifying the key structural features responsible for the observed biological effects and guide the design of more potent and selective compounds.
For 2-anilino triazolopyrimidine derivatives, SAR studies have revealed that the nature of the substituent on the aniline ring plays a crucial role in their antiproliferative activity. The presence of small substituents at the para-position of the phenyl ring of the aniline moiety, such as a methyl or ethyl group, or two methyl groups at the meta- and para-positions, has been found to be critical for optimal activity. In contrast, increasing the length of the alkyl spacer between the phenyl ring and the nitrogen atom at the 2-position of the triazolopyrimidine scaffold generally leads to a significant loss of activity.
In the context of 1-phenylcyclopropane carboxamide derivatives, which share the cyclopropane (B1198618) feature, SAR studies have shown that these compounds can effectively inhibit the proliferation of certain human leukemia cell lines. nih.gov The rigid conformation of the cyclopropane ring is thought to contribute to enhanced binding to biological targets and increased metabolic stability. nih.gov
The development of novel IM3829 (4-(2-cyclohexylethoxy)aniline) derivatives as potent radiosensitizers has also provided SAR insights. researchgate.net For instance, one derivative demonstrated more potent Nrf2 inhibition compared to the parent compound, indicating that modifications to the aniline scaffold can significantly impact biological activity. researchgate.net
Correlating Structural Modifications with Biological Response
The this compound moiety and its related structures are integral components in the design of various biologically active compounds. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to this scaffold influence biological responses, particularly in the development of kinase inhibitors and cell differentiation agents.
In the pursuit of potent dual inhibitors for Mer and c-Met kinases, which are overexpressed in many tumors, a series of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated. nih.gov Within this series, the substitution on the aniline nitrogen plays a crucial role in the inhibitory activity. For instance, incorporating a cyclopropylmethyl group on a piperazine (B1678402) ring connected to the aniline scaffold was found to retain significant Mer inhibitory activity. nih.gov This highlights the tolerance of the Mer kinase binding pocket for such substitutions.
A study focused on 1,5-Dihydrobenzo[e] nih.govmedchemexpress.comoxazepin-2(3H)-ones, which induce differentiation in acute myeloid leukemia (AML) cells, identified a derivative containing an N-cyclopropylmethyl group as a key starting point for SAR studies. mdpi.com The initial compound, N-(3-(1-(Cyclopropylmethyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e] nih.govmedchemexpress.comoxazepin-8-yl)phenyl)methanesulfonamide, served as a template for modifications aimed at improving potency and metabolic stability. mdpi.com Investigations into replacing the N-cyclopropylmethyl group with other substituents, such as isopropyl or N-phenyl, demonstrated that while the N-phenyl analogue was the most active, the isopropyl-substituted compound offered the best balance of intrinsic potency versus stability. mdpi.com This suggests that the size and lipophilicity of the substituent at this position are key determinants of the biological activity and pharmacokinetic properties of this class of compounds. mdpi.com
Further modifications to the 2-substituted aniline pyrimidine scaffold revealed that these groups are pivotal for inhibitory activities against Mer and c-Met kinases. nih.gov A series of compounds incorporating six different substituted anilines demonstrated a wide range of inhibitory activities, with IC₅₀ values for Mer kinase ranging from 8.1 to 462 nM. nih.gov This wide range underscores the sensitivity of the target kinases to the specific substitution pattern on the aniline ring. The docking studies of these compounds indicated that the 2-substituted aniline pyrimidine group can effectively inhibit Mer and c-Met kinase activity, serving as a foundational structure for developing dual inhibitors. nih.gov
Table 1: Structure-Activity Relationship of N-1 Substituted Benzoxazepinone Analogues
| Compound | N-1 Substituent | EC₅₀ (µM) in HL-60 Cells | Lipophilic Efficiency (LipE) |
|---|---|---|---|
| OXS007002 | Isopropyl | 0.47 | 4.9 |
| 11 | Trifluoroethyl | 1.9 | 3.9 |
| 14 | Phenyl | 0.22 | - |
Data derived from a study on analogues of N-(3-(1-(Cyclopropylmethyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e] nih.govmedchemexpress.comoxazepin-8-yl)phenyl)methanesulfonamide, showing the effect of modifying the N-1 substituent on potency for inducing differentiation in HL-60 cells. mdpi.com
Role in Chemical Biology Tools and Probes
The unique chemical properties of the cyclopropyl group attached to an aniline nitrogen make this scaffold particularly useful for developing chemical probes to investigate biological mechanisms. nih.govsigmaaldrich.com Chemical probes are small molecules designed to study and manipulate protein function within a native cellular environment. mskcc.org The N-cyclopropylaniline structure has been specifically developed as a probe to study the oxidative properties of certain molecules. sigmaaldrich.comresearchgate.net
Anilines are known to be susceptible to single-electron oxidation. sigmaaldrich.comresearchgate.net The N-cyclopropylaniline scaffold leverages this property in a unique way; following an initial single-electron oxidation, the molecule undergoes a spontaneous and irreversible opening of the cyclopropyl ring. nih.govsigmaaldrich.com This irreversible transformation provides a distinct signal that oxidation has occurred, overcoming limitations of other probes where the reaction might be reversible, potentially underestimating the rate of oxidation. researchgate.net This feature makes N-cyclopropylanilines effective mechanistic probes for processes like nitrosation and photosensitized oxidation. nih.govsigmaaldrich.com The selective cleavage of the cyclopropyl group from the nitrogen supports a mechanism that involves the formation of an amine radical cation, which then leads to the ring opening. nih.gov
Development of Biologically Active Scaffolds for Target Identification
The this compound scaffold and its analogues serve as foundational structures, or "scaffolds," for the development of more complex molecules aimed at identifying and validating biological targets. By systematically modifying a core scaffold, researchers can create a library of compounds to probe biological systems and identify molecules with high affinity and selectivity for a specific protein target.
The 2-substituted aniline pyrimidine scaffold is a prime example of a building block for developing targeted therapies. nih.gov Its effectiveness as a core structure for dual Mer/c-Met inhibitors has been demonstrated, with derivatives showing potent inhibitory activity. nih.gov The similarity of the binding model of these compounds to known inhibitors like cabozantinib (B823) confirms the utility of this scaffold for targeting these specific kinases. nih.gov
Similarly, research on 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, which are potent and selective inhibitors of the kinase CSNK2A, illustrates the process of optimizing a biologically active scaffold to create an in vivo chemical probe. nih.gov Although these compounds showed high potency, their utility in animal models was limited by poor pharmacokinetic properties. nih.gov Subsequent research focused on creating analogues to improve metabolic stability, a critical step in developing a scaffold from a simple inhibitor into a useful chemical probe for in vivo studies. nih.gov This process of iterative design and modification is central to the development of robust chemical tools for target identification and validation.
Analytical Methodologies for the Quantification and Detection of 2 Cyclopropylmethyl Aniline in Research Matrices
Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of 2-(Cyclopropylmethyl)aniline from complex mixtures. These techniques are valued for their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives. For this compound, a reversed-phase HPLC method would be most common. chromatographyonline.comrsc.org In this approach, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgsielc.com
Detection is a critical aspect of HPLC analysis. A UV detector is often suitable for aromatic compounds like this compound due to the chromophoric nature of the benzene (B151609) ring. chromatographyonline.com For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). d-nb.infoperkinelmer.com LC-MS provides molecular weight and fragmentation data, which aids in the unequivocal identification of the compound. d-nb.info For trace analysis in environmental samples, a pre-concentration step using solid-phase extraction (SPE) might be necessary before HPLC analysis. chromatographyonline.comthermofisher.com
Table 1: Illustrative HPLC Parameters for Analysis of Anilines
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents typical starting conditions for method development for aniline derivatives and may require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov It offers excellent separation efficiency and provides definitive identification through mass spectral libraries. escholarship.org For GC analysis, the compound is vaporized and separated on a capillary column, often with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. escholarship.org
In some cases, derivatization may be employed to improve the chromatographic properties or sensitivity of aniline compounds, although it is not always necessary. nih.govnih.gov GC-MS is particularly useful for assessing the purity of synthesized this compound and for quantifying it in organic matrices. epa.gov
Table 2: Representative GC-MS Parameters for Aniline Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
This table provides a general set of conditions that would be a good starting point for the analysis of this compound.
While this compound itself is not chiral, derivatives of this compound could be. Should a chiral center be introduced during subsequent synthetic steps, chiral chromatography would be essential for separating the resulting enantiomers. nih.gov This is particularly important in pharmaceutical research, where enantiomers can have different physiological effects.
Chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. mdpi.com The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC), with SFC often offering faster analysis times. mdpi.com The choice of mobile phase and the specific CSP are critical for achieving enantiomeric resolution. mdpi.com
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, particularly for routine analysis where high throughput is needed. These methods are typically based on a chemical reaction that produces a colored product, which can then be measured using a UV-Visible spectrophotometer. aipublishers.org
For anilines, a common approach is diazotization, where the primary amine group reacts with nitrous acid to form a diazonium salt. This salt is then coupled with another aromatic compound (a coupling agent) to form a highly colored azo dye. researchgate.net The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the aniline. The specific conditions, such as pH and the choice of coupling reagent, would need to be optimized for this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods can be used for the sensitive detection of electroactive compounds like this compound. The aniline moiety can be electrochemically oxidized at a suitable electrode surface. ulster.ac.uk Techniques such as cyclic voltammetry can be used to study the redox behavior of the compound, while amperometric detection coupled with a separation technique like HPLC can provide high sensitivity for quantification. researchgate.net
The electrochemically initiated reaction of aromatic amines with other molecules, such as catechol, has been explored as a route for their determination. ulster.ac.uk The electrochemical polymerization of aniline on an electrode surface is another well-studied phenomenon that could potentially be adapted for the characterization of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment in Research Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about its molecular structure.
In a ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, the aniline ring, and the amino group. rsc.org Similarly, the ¹³C NMR spectrum would show a characteristic set of signals corresponding to the different carbon atoms in the molecule. rsc.org The absence of signals from impurities in both ¹H and ¹³C NMR spectra is a strong indicator of the sample's purity. Quantitative NMR (qNMR) could also be employed for a precise determination of purity against a certified reference standard.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=N | ~145 |
| Aromatic C-H | ~115-130 |
| Aromatic C-C | ~138 |
| -CH₂- | ~38 |
| Cyclopropyl CH | ~10 |
Note: These are approximate values based on typical shifts for similar structural motifs and would need to be confirmed by experimental data.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-(Cyclopropylmethyl)aniline
A comprehensive search of chemical databases and scholarly articles indicates that there are no significant, dedicated research findings published for this compound. The compound is listed in chemical supplier catalogs, and its basic physicochemical properties can be predicted; however, detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent from the current body of scientific literature. This lack of information underscores that the compound is a largely unexplored entity within organic chemistry.
Identification of Remaining Challenges and Knowledge Gaps
The primary challenge concerning this compound is the fundamental lack of empirical data. This knowledge gap encompasses several critical areas:
Synthesis: There are no established, optimized, and scalable synthetic routes specifically reported for this compound. While general methods for the synthesis of ortho-alkylanilines exist, their applicability and efficiency for this specific target have not been documented.
Reactivity: The reactivity profile of this compound is completely uncharacterized. The interplay between the nucleophilic amino group and the sterically demanding, electronically unique cyclopropylmethyl substituent at the ortho position has not been investigated. This includes its behavior in common aniline (B41778) reactions such as diazotization, acylation, and electrophilic aromatic substitution.
Physicochemical Properties: Beyond basic calculated values, there is a lack of experimentally determined data for properties such as pKa, oxidation potential, and detailed spectroscopic characterization (e.g., advanced NMR studies, crystallographic data).
Derivatization and Application: Without a foundational understanding of its synthesis and reactivity, the potential of this compound as a precursor to more complex molecules or functional materials remains entirely speculative.
Proposed Avenues for Future Academic Inquiry
The dearth of information on this compound presents a fertile ground for new academic research. Several key areas are ripe for investigation, which could provide valuable insights into its fundamental chemistry and potential utility.
Exploration of Novel Synthetic Pathways
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Several hypothetical pathways, based on established organic chemistry principles, could be explored:
Reductive Amination: A plausible route involves the reductive amination of cyclopropyl(2-nitrophenyl)methane. This precursor could potentially be synthesized via the reaction of a suitable organometallic cyclopropylmethyl reagent with 2-nitrobenzyl bromide.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies could be employed. For instance, the reaction of 2-haloanilines (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) with a cyclopropylmethyl-containing organometallic reagent, such as cyclopropylmethylzinc bromide or cyclopropylmethylboronic acid, in the presence of a suitable palladium catalyst and ligand system, could provide a direct route.
Friedel-Crafts-type Reactions: While challenging for anilines due to the Lewis basicity of the amino group, a protected aniline derivative could potentially undergo a Friedel-Crafts reaction with a cyclopropylmethylating agent, followed by deprotection.
| Synthetic Approach | Key Precursors | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Reductive Amination | Cyclopropyl(2-nitrophenyl)methane | Well-established reduction methods (e.g., H₂/Pd, Sn/HCl). | Synthesis of the nitro-precursor may be multi-step. |
| Palladium-Catalyzed Cross-Coupling | 2-Haloaniline, Cyclopropylmethyl organometallic | High functional group tolerance, potentially high yields. | Requires optimization of catalyst, ligand, and reaction conditions. |
| Friedel-Crafts Alkylation | Protected 2-alkylaniline, Cyclopropylmethyl halide | Utilizes readily available starting materials. | Requires protection/deprotection steps; risk of polysubstitution. |
Deeper Mechanistic Understanding of Reactivity
Once a reliable synthetic route is established, a systematic investigation of the reactivity of this compound is warranted. The cyclopropyl (B3062369) group is known to have electronic properties similar to a double bond, capable of stabilizing adjacent positive charges through hyperconjugation. Its placement at the ortho-position, along with a methylene (B1212753) spacer, will influence the reactivity of the aniline ring and the amino group in several ways:
Steric Effects: The ortho-substituent will provide steric hindrance around the amino group, which could affect the rates and outcomes of reactions such as N-alkylation and N-acylation. This steric shielding could also influence the regioselectivity of electrophilic aromatic substitution on the aniline ring.
Electronic Effects: The electron-donating nature of the cyclopropylmethyl group, through hyperconjugation and inductive effects, would be expected to activate the aromatic ring towards electrophilic substitution, likely directing incoming electrophiles to the para-position.
Participation in Reactions: The strained cyclopropane (B1198618) ring itself could potentially participate in or direct certain reactions under specific conditions, such as in the presence of strong acids or transition metal catalysts.
Advanced Computational Modeling Applications
In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) can provide significant insights into the properties of this compound. dntb.gov.uacapes.gov.brresearchgate.netresearchgate.netacs.org Such studies could predict:
Molecular Geometry: The preferred conformation of the cyclopropylmethyl group relative to the aniline ring.
Electronic Properties: The effect of the substituent on the electron density of the aromatic ring and the nitrogen lone pair, including the calculation of HOMO-LUMO energy levels.
Spectroscopic Data: Predicted NMR chemical shifts and vibrational frequencies that can be correlated with experimental data.
Reaction Mechanisms: The energetics of potential reaction pathways, which could guide experimental design and help in understanding reactivity patterns.
Uncovering New Applications in Niche Chemical Fields (Non-Clinical)
While clinical applications are outside the scope of this discussion, this compound and its derivatives could find utility in several non-clinical areas. Arenes and substituted anilines are foundational components in materials science and organic electronics. rsc.orgsigmaaldrich.comnumberanalytics.com The unique combination of a rigid, strained ring and a flexible linker in the cyclopropylmethyl group could impart interesting properties to larger molecules or polymers. Potential areas for exploration include:
Monomers for Specialty Polymers: As a derivative of aniline, it could be investigated as a monomer or co-monomer for the synthesis of novel polyanilines. The ortho-substituent would likely enhance the solubility of the resulting polymer.
Ligands for Catalysis: Derivatization of the amino group could lead to novel ligands for transition metal catalysis. The steric and electronic properties of the cyclopropylmethyl group could influence the catalytic activity and selectivity of the metal center.
Building Blocks for Organic Electronics: The electronic properties of the cyclopropyl group suggest that molecules incorporating this moiety could be of interest in the design of new organic semiconductors or charge-transport materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Cyclopropylmethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of aniline derivatives with cyclopropylmethyl halides. For example, nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) can yield the product. Temperature control (40–80°C) and solvent selection (e.g., DMF or THF) are critical for minimizing side reactions like over-alkylation. Yields often range from 60–85% depending on steric and electronic factors .
- Data Validation : Characterization via -NMR (δ 6.5–7.2 ppm for aromatic protons) and GC-MS (m/z 147.22 for molecular ion) confirms purity .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodology : Column chromatography using silica gel with hexane/ethyl acetate (4:1) effectively separates impurities. Recrystallization in ethanol at low temperatures (0–5°C) further enhances purity. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : -NMR identifies aromatic (6.5–7.2 ppm) and cyclopropyl protons (0.5–1.5 ppm). -NMR distinguishes carbons in the cyclopropyl group (6–12 ppm) and aromatic ring (110–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₁₃N, m/z 147.1048) .
Advanced Research Questions
Q. What is the mechanistic role of the cyclopropyl group in stabilizing intermediates during electrophilic substitution reactions?
- Methodology : The cyclopropyl group’s ring strain and conjugation with the aromatic ring stabilize radical cation intermediates during reactions like nitration or sulfonation. Computational studies (DFT at B3LYP/6-31G*) show enhanced electron density at the ortho position, directing electrophiles to specific sites. Experimental data (kinetic isotope effects) corroborate this mechanism .
Q. How does this compound compare to analogs (e.g., 2-Cyclopropylaniline) in bioactivity assays?
- Methodology : Comparative bioassays (e.g., enzyme inhibition or microbial growth assays) reveal that the methylene spacer in this compound enhances lipophilicity (logP = 2.3 vs. 1.8 for 2-Cyclopropylaniline), improving membrane permeability. IC₅₀ values against cytochrome P450 isoforms are 30% lower for the methylene variant .
Q. What computational tools predict the solubility and reactivity of this compound in aqueous-organic mixtures?
- Methodology : COSMO-RS simulations estimate solubility in water (0.12 mg/mL) and DMSO (>100 mg/mL). Reactivity indices (Fukui functions) calculated via Gaussian 16 highlight nucleophilic sites at the amino group and para position, guiding derivatization strategies .
Q. How do steric effects from the cyclopropylmethyl group influence regioselectivity in cross-coupling reactions?
- Methodology : Suzuki-Miyaura coupling with aryl boronic acids shows >90% selectivity for the para position due to steric hindrance from the cyclopropyl group. X-ray crystallography of Pd intermediates confirms distorted trigonal planar geometry, favoring para coupling .
Safety and Compliance
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity (LD₅₀ oral, rat: 450 mg/kg) necessitates spill containment with inert absorbents. Waste disposal follows EPA guidelines (40 CFR 261) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
